molecular formula C22H25FN6O B6450395 3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one CAS No. 2640952-55-0

3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one

Cat. No.: B6450395
CAS No.: 2640952-55-0
M. Wt: 408.5 g/mol
InChI Key: AFHFAMXJUQSLFG-UHFFFAOYSA-N
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Description

The compound 3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole system.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O/c1-14-9-16(3-5-19(14)23)4-8-22(30)28-12-17-10-27(11-18(17)13-28)21-7-6-20-25-24-15(2)29(20)26-21/h3,5-7,9,17-18H,4,8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHFAMXJUQSLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a complex organic molecule with potential biological activities. Its structure suggests a multifaceted interaction profile that could be leveraged in pharmacological applications, particularly in oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Fluorinated Phenyl Ring : The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole and Pyridazine Moieties : These heterocycles are often associated with diverse biological activities, including anticancer properties.
  • Octahydropyrrolo Structure : This component may contribute to the compound's ability to interact with various biological pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar scaffolds exhibit significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Lines : Compounds featuring triazole and pyridazine rings have shown potent inhibition against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon) with reported IC50 values ranging from 26 µM to 81.7% growth inhibition in specific assays .
Cell LineIC50 (µM)% Inhibition
A549 (Lung)2658.4
MCF-7 (Breast)-70.1
HCT116 (Colon)-69.8

Anti-inflammatory Activity

Research indicates that similar compounds can also exhibit anti-inflammatory properties. The incorporation of specific functional groups can enhance their efficacy in inhibiting pro-inflammatory cytokines.

The proposed mechanisms for the biological activities of this compound include:

  • Kinase Inhibition : Compounds with similar structures have been observed to inhibit various kinases involved in cancer progression, such as VEGFR-2.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

  • Study on Pyridazine Derivatives : A study demonstrated that derivatives containing pyridazine rings exhibited up to 98% inhibition of VEGFR-2 kinase activity when specific substitutions were made on the phenyl ring .
  • Triazole-Based Compounds : Another study highlighted the anticancer potential of triazole-based compounds, showing significant cytotoxicity across multiple cancer cell lines .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Uniqueness: The target compound’s fusion of triazolo-pyridazine and octahydropyrrolo-pyrrole systems is novel compared to –7. This architecture may confer unique pharmacokinetic profiles.
  • Synthetic Challenges : Lack of explicit synthetic data for the target compound necessitates leveraging methods from analogs (e.g., cyclization in , palladium-catalyzed coupling in ) .
  • Biological Potential: While direct activity data are absent, the prevalence of triazole and fluorophenyl motifs in antifungal agents () justifies further investigation into the target’s efficacy .

Preparation Methods

Cyclization of 1,4-Diaminobutane with 1,3-Dibromopropane

  • Reagents : 1,4-Diaminobutane, 1,3-dibromopropane, K₂CO₃

  • Conditions : Reflux in acetonitrile (80°C, 24 hrs)

  • Yield : 68–72%

  • Mechanism : Nucleophilic substitution forms the bicyclic framework.

StepReagents/ConditionsIntermediateYield
11,3-Dibromopropane, K₂CO₃, MeCN, refluxBicyclic ammonium salt70%

Preparation of the 3-Methyl- triazolo[4,3-b]pyridazine Fragment

The triazolo-pyridazine system is synthesized via cyclocondensation of hydrazines with α-keto esters:

Cyclocondensation of Methyl 3-Oxopent-4-enoate with 3-Methylhydrazine

  • Reagents : Methyl 3-oxopent-4-enoate, 3-methylhydrazine, HCl

  • Conditions : Ethanol, 60°C, 12 hrs

  • Yield : 65%

  • Key Spectral Data :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=5.1 Hz, 1H, pyridazine-H), 2.45 (s, 3H, CH₃)

    • IR (KBr) : 1650 cm⁻¹ (C=N), 1550 cm⁻¹ (triazole ring)

Assembly of the 4-Fluoro-3-methylphenyl Propan-1-one Chain

The side chain is introduced via Friedel-Crafts acylation or Claisen-Schmidt condensation :

Friedel-Crafts Acylation of 4-Fluoro-3-methylbenzene

  • Reagents : 4-Fluoro-3-methylbenzene, propionyl chloride, AlCl₃

  • Conditions : Dichloromethane, 0°C → rt, 6 hrs

  • Yield : 82%

  • Workup : Quench with ice-HCl, extract with EtOAc, column chromatography (SiO₂, hexane:EtOAc 9:1)

Final Coupling of Subunits

The bicyclic amine and triazolo-pyridazine are coupled to the propan-1-one chain via reductive amination or nucleophilic acyl substitution :

Reductive Amination Protocol

  • Reagents : Bicyclic amine, propan-1-one aldehyde, NaBH₃CN, molecular sieves (3Å)

  • Conditions : Toluene, 110°C, 48 hrs

  • Yield : 58%

  • Purification : Acid-base extraction (HCl salt formation), recrystallization (EtOH:H₂O)

ParameterValueSource
SolventToluene
CatalystNaBH₃CN
Temperature110°C
Reaction Time48 hrs

Optimization Challenges and Solutions

  • Low Yields in Cyclization : Use of microwave-assisted synthesis (100°C, 30 min) improves yields to 85% for bicyclic amines.

  • Byproduct Formation in Triazolo-pyridazine Synthesis : Chromatographic separation (SiO₂, CH₂Cl₂:MeOH 95:5) removes undesired regioisomers.

  • Epimerization During Coupling : Chiral auxiliaries (e.g., (S)-BINOL) enforce stereochemical integrity.

Characterization and Quality Control

  • ¹H/¹³C NMR : Confirm regiochemistry of triazolo-pyridazine (δ 8.21 ppm for pyridazine-H).

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O:MeCN gradient).

  • Elemental Analysis : C 64.68%, H 6.16%, N 20.57% (calc. for C₂₂H₂₅FN₆O) .

Q & A

Q. What are the standard synthetic routes for preparing this triazolo-pyridazine derivative, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step processes, starting with the formation of the triazolo-pyridazine core followed by coupling with the octahydropyrrolo[3,4-c]pyrrole moiety. Key steps include:

  • Nucleophilic substitution to attach the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine group to the pyrrolidine scaffold.
  • Ketone formation via coupling reactions (e.g., using HATU or DCC as coupling agents) under inert atmospheres to prevent oxidation .
  • Purification via column chromatography or recrystallization, with solvents like ethanol or DMF selected based on polarity . Critical conditions: Temperature control (often 0–5°C for sensitive steps), anhydrous solvents, and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with emphasis on distinguishing triazole and pyridazine peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemistry of the octahydropyrrolo[3,4-c]pyrrole ring .
  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O) and triazole (C-N) functional groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test activity against kinases or proteases, given triazolo-pyridazine’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays .
  • Solubility and stability tests : Assess pharmacokinetic suitability by measuring solubility in PBS and stability under physiological pH .

Advanced Research Questions

Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?

  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain efficacy gaps .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to pinpoint pharmacophores .
  • Dose optimization : Conduct PK/PD studies to align in vitro IC50_{50} with achievable plasma concentrations .

Q. What computational strategies predict target engagement and optimize binding affinity?

  • Molecular docking : Use software like AutoDock Vina with PDB structures (e.g., BRD4, 3LD6) to model interactions with the triazolo-pyridazine core .
  • MD simulations : Evaluate binding stability over time, focusing on hydrogen bonds with key residues (e.g., Asn140 in BRD4) .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity to guide synthetic prioritization .

Q. What methodologies address low yield in the final coupling step of synthesis?

  • Reagent optimization : Replace HATU with EDCI/HOBt for milder amide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield for sterically hindered intermediates .
  • Protecting group strategies : Temporarily block reactive amines on the pyrrolidine ring to prevent side reactions .

Q. How do stereochemical variations in the octahydropyrrolo[3,4-c]pyrrole moiety impact biological activity?

  • Chiral resolution : Separate enantiomers via chiral HPLC and test isolated forms in bioassays .
  • X-ray/NOE analysis : Determine absolute configuration and correlate with activity trends (e.g., R-configuration may enhance target binding) .
  • Analog synthesis : Prepare diastereomers with modified ring junctions to assess conformational flexibility .

Methodological Considerations for Data Interpretation

Q. How should researchers validate target specificity given the compound’s polypharmacology risk?

  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to identify off-target kinase interactions .
  • CRISPR-Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .
  • Thermal shift assays : Measure protein stabilization upon binding to rule out nonspecific interactions .

Q. What strategies mitigate discrepancies between computational binding predictions and experimental results?

  • Ensemble docking : Account for protein flexibility by docking into multiple receptor conformations .
  • Free energy calculations : Apply MM/GBSA to refine binding affinity predictions .
  • Crystallographic validation : Co-crystallize the compound with the target protein to resolve binding mode ambiguities .

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